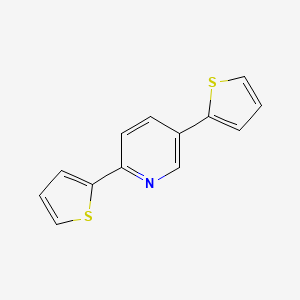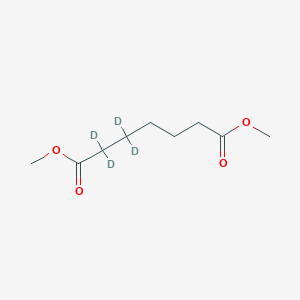
Hydridoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydridoaluminium, also known as aluminium monohydride, is a chemical compound with the formula AlH. It is a member of the aluminium hydrides family and is characterized by its unique bonding and reactivity properties.
Preparation Methods
Hydridoaluminium can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl4) or trichlorosilane (SiHCl3) with lithium aluminium hydride (LiAlH4) in an ether or toluene solvent. This method yields hexagonal crystalline aluminium hydride with low chlorine content and increased thermal stability . Another method involves the reaction of aluminium tris(tetrahydroborate) with carbon monoxide at ambient temperatures, resulting in the formation of this compound bis(tetrahydroborate) .
Chemical Reactions Analysis
Hydridoaluminium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide.
Reduction: Acts as a reducing agent in organic synthesis, particularly in the reduction of carboxylic acids and esters.
Substitution: Reacts with halides to form corresponding aluminium halides. Common reagents used in these reactions include oxygen, halides, and organic acids.
Scientific Research Applications
Hydridoaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and in the preparation of other aluminium hydrides.
Biology: Investigated for its potential use in hydrogen storage and release systems.
Medicine: Explored for its potential in drug delivery systems due to its reactivity and ability to form complexes with various molecules.
Industry: Utilized in the production of high-purity aluminium and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of hydridoaluminium involves its ability to donate hydrogen atoms in reduction reactions. This compound can form complexes with Lewis bases, facilitating selective reactions with specific organic functional groups. The molecular targets and pathways involved include the reduction of carboxylic acids, esters, and other organic compounds through the donation of hydrogen atoms .
Comparison with Similar Compounds
Hydridoaluminium can be compared with other aluminium hydrides, such as aluminium trihydride (AlH3) and lithium aluminium hydride (LiAlH4). While all these compounds serve as reducing agents, this compound is unique due to its monohydride structure, which provides distinct reactivity and stability properties. Similar compounds include:
Aluminium trihydride (AlH3): Known for its high reactivity and use in hydrogen storage.
Lithium aluminium hydride (LiAlH4): Widely used in organic synthesis as a powerful reducing agent
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Properties
IUPAC Name |
λ1-alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIOUNJHPCKPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.9895 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-22-1 |
Source


|
| Record name | Aluminum hydride (AlH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohexaneacetic acid, a-[[(phenylMethoxy)carbonyl]aMino]-, Methyl ester](/img/new.no-structure.jpg)



![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)
![1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B1149562.png)


